![molecular formula C5H4Cl2N2O B2564934 4,5-Dichloro-6-methoxypyrimidine CAS No. 1806367-42-9](/img/structure/B2564934.png)
4,5-Dichloro-6-methoxypyrimidine
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Overview
Description
4,5-Dichloro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O and a molecular weight of 179 . It is a white to off-white solid and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 4,5-Dichloro-6-methoxypyrimidine can be achieved through several methods. One method involves the reaction of formamide, absolute ethyl alcohol, and sodium ethoxide in a container . Another method involves the reaction of malonate with formamide and an alkali metal alkoxide at elevated temperature .
Molecular Structure Analysis
The InChI code for 4,5-Dichloro-6-methoxypyrimidine is 1S/C5H4Cl2N2O/c1-10-5-3 (6)4 (7)8-2-9-5/h2H,1H3 .
Chemical Reactions Analysis
4,5-Dichloro-6-methoxypyrimidine can undergo various chemical reactions. For instance, it can react with N-methylpiperazine, favoring the formation of C-4 substituted products . It can also react with phosphorus trichloride to produce 5-methoxy-4,6-dichloropyrimidine .
Physical And Chemical Properties Analysis
4,5-Dichloro-6-methoxypyrimidine is a white to off-white solid . It has a molecular weight of 179 and its InChI code is 1S/C5H4Cl2N2O/c1-10-5-3 (6)4 (7)8-2-9-5/h2H,1H3 .
Scientific Research Applications
Anticancer Agents
4,5-Dichloro-6-methoxypyrimidine has been investigated for its potential as an anticancer agent. Researchers have explored its activity against specific cancer cell lines, aiming to develop novel therapies. The compound’s structural features may contribute to its cytotoxic effects, making it a promising candidate for further studies .
Antimicrobial Properties
In the realm of infectious diseases, 4,5-Dichloro-6-methoxypyrimidine has shown antimicrobial activity. Researchers have evaluated its effectiveness against bacteria, fungi, and parasites. Understanding its mechanism of action could lead to the development of new antimicrobial drugs .
Antifungal Agents
Studies have investigated the antifungal potential of this compound. It may inhibit fungal growth by targeting specific cellular processes. Researchers explore its efficacy against various fungal strains, including those causing human infections .
DNA Topoisomerase II Inhibitors
DNA topoisomerases play crucial roles in DNA replication and repair. Some derivatives of 4,5-Dichloro-6-methoxypyrimidine have been studied as inhibitors of DNA topoisomerase II. These compounds interfere with DNA topology and may have implications in cancer therapy .
Cardiovascular Agents
The compound’s pharmacological properties extend to cardiovascular applications. Researchers have investigated its effects on blood pressure regulation, calcium channels, and vascular relaxation. These findings could inform the development of cardiovascular drugs .
Diuretic Activity
Diuretics help regulate fluid balance in the body. Some derivatives of 4,5-Dichloro-6-methoxypyrimidine exhibit diuretic effects. Understanding their mechanisms of action and safety profiles is essential for potential clinical use .
These applications highlight the versatility of 4,5-Dichloro-6-methoxypyrimidine in various scientific contexts. Further research and optimization are necessary to fully harness its therapeutic potential. If you need more information or additional applications, feel free to ask! 😊
Najajreh, Y., & Khoury, M. A. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. In Strategies for the Synthesis of Heterocycles and Their Applications (pp. 157–180). IntechOpen. DOI: 10.5772/intechopen.109103
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, to which 4,5-dichloro-6-methoxypyrimidine belongs, have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
Given the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that 4,5-dichloro-6-methoxypyrimidine likely interacts with its targets in a way that modulates their function, leading to the observed pharmacological effects .
Biochemical Pathways
Considering the wide range of biological activities associated with pyrimidine derivatives, it’s plausible that 4,5-dichloro-6-methoxypyrimidine could impact multiple biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
Given the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that 4,5-dichloro-6-methoxypyrimidine likely induces a variety of molecular and cellular changes corresponding to its pharmacological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-Dichloro-6-methoxypyrimidine. For instance, the compound should be stored under an inert atmosphere at 2-8°C .
Safety and Hazards
4,5-Dichloro-6-methoxypyrimidine is considered hazardous. It can cause skin irritation, serious eye damage, and may be harmful if swallowed . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical . If it gets in the eyes, it is advised to rinse cautiously with water for several minutes .
properties
IUPAC Name |
4,5-dichloro-6-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUVTADPEPLFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-methoxypyrimidine |
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